molecular formula C6H4BrNO2S B14375663 2-(2-Bromo-2-nitroethenyl)thiophene CAS No. 89881-37-8

2-(2-Bromo-2-nitroethenyl)thiophene

Cat. No.: B14375663
CAS No.: 89881-37-8
M. Wt: 234.07 g/mol
InChI Key: JYGXMCYINDKUJY-UHFFFAOYSA-N
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Description

2-(2-Bromo-2-nitroethenyl)thiophene is an organosulfur compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring composed of four carbon atoms and one sulfur atom. This compound is characterized by the presence of a bromo and a nitro group attached to an ethenyl moiety, which is further connected to the thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

The synthesis of 2-(2-Bromo-2-nitroethenyl)thiophene can be achieved through several methods. One common approach involves the bromination of thiophene followed by nitration. The bromination is typically carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The nitration step involves the use of nitric acid and acetic acid to introduce the nitro group .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

2-(2-Bromo-2-nitroethenyl)thiophene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

  • Bromine or NBS for bromination.
  • Nitric acid and acetic acid for nitration.
  • Hydrogen gas and catalysts for reduction.
  • Hydrogen peroxide for oxidation.

Major products formed from these reactions include substituted thiophenes, amino-thiophenes, and oxidized thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-2-nitroethenyl)thiophene and its derivatives involves interactions with various molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiophene ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

89881-37-8

Molecular Formula

C6H4BrNO2S

Molecular Weight

234.07 g/mol

IUPAC Name

2-(2-bromo-2-nitroethenyl)thiophene

InChI

InChI=1S/C6H4BrNO2S/c7-6(8(9)10)4-5-2-1-3-11-5/h1-4H

InChI Key

JYGXMCYINDKUJY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=C([N+](=O)[O-])Br

Origin of Product

United States

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